Casein Kinase 2 Substrate Peptide
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Description
Casein Kinase 2 Substrate Peptide is a useful research compound. Its molecular formula is C45H73N19O24 and its molecular weight is 1264.2 g/mol. The purity is usually 95%.
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Biological Activity
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that plays a pivotal role in various cellular processes, including cell cycle regulation, transcription, and apoptosis. The biological activity of CK2 and its substrate peptides is crucial for understanding its function in normal physiology and disease states such as cancer. This article delves into the biological activity of the casein kinase 2 substrate peptide, focusing on its phosphorylation dynamics, substrate specificity, and implications in various cellular contexts.
Overview of Casein Kinase 2
CK2 is a ubiquitous protein kinase found in all eukaryotic cells, known for its constitutive expression and activity. It is involved in phosphorylating a broad range of substrates that participate in diverse cellular functions, such as signaling pathways, transcriptional regulation, and cell growth. CK2's dysregulation is often associated with cancer progression, making it a potential therapeutic target .
Biological Activity of this compound
The this compound typically exhibits specific phosphorylation patterns that are critical for its biological activity. The peptide sequence commonly used for CK2 studies is Arg-Arg-Arg-Glu-Glu-Thr-Glu-Glu-Glu. This synthetic peptide has been shown to serve as an effective substrate for CK2, demonstrating distinct kinetic properties compared to other substrates like casein.
Kinetic Properties
The kinetic parameters of the CK2 substrate peptide were characterized by determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax). The Km value for the peptide was found to be approximately 500 µM, while for casein it was 50 µM, indicating a higher affinity for casein compared to the synthetic peptide . The Vmax values for both substrates were similar, suggesting that while the affinity differs, the catalytic efficiency remains comparable.
Substrate | Km (µM) | Vmax |
---|---|---|
Casein | 50 | Similar |
This compound | 500 | Similar |
Phosphorylation Dynamics
Phosphorylation by CK2 regulates numerous biological processes. For instance, phosphorylation of specific residues on target proteins can modulate their activity, stability, or interaction with other cellular components. In cancer biology, CK2-mediated phosphorylation has been linked to enhanced cell proliferation and evasion of apoptosis .
Substrate Specificity
CK2 exhibits a preference for certain amino acid sequences surrounding phosphorylation sites. The consensus sequence recognized by CK2 is [S/T]-X-X-[D/E], where S/T represents serine or threonine residues followed by any two amino acids and ending with aspartic or glutamic acid . This specificity underlines the importance of substrate peptides in studying CK2's biological roles.
Case Studies
Several studies have highlighted the functional implications of CK2 substrate peptides in various contexts:
- Cancer Research : In a systematic review encompassing multiple cancer types, it was found that CK2 activity is often upregulated, contributing to tumorigenesis through mechanisms such as enhanced proliferation and resistance to apoptosis . Targeting CK2 with inhibitors has shown promise in preclinical models.
- Cell Cycle Regulation : Research demonstrates that CK2 phosphorylates proteins involved in cell cycle transitions (G1/S and G2/M), influencing cell division and growth . Inhibition of CK2 leads to cell cycle arrest in various cancer cell lines.
- Transcriptional Regulation : CK2's role extends to transcriptional regulation where it phosphorylates transcription factors, thereby modulating gene expression . For example, phosphorylation of c-Myc by CK2 enhances its transcriptional activity.
Properties
Molecular Formula |
C45H73N19O24 |
---|---|
Molecular Weight |
1264.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C45H73N19O24/c46-17(4-1-7-53-43(47)48)33(78)56-18(5-2-8-54-44(49)50)34(79)57-19(6-3-9-55-45(51)52)35(80)58-20(10-27(66)67)36(81)59-21(11-28(68)69)37(82)61-24(14-31(74)75)40(85)64-26(16-65)41(86)62-22(12-29(70)71)38(83)60-23(13-30(72)73)39(84)63-25(42(87)88)15-32(76)77/h17-26,65H,1-16,46H2,(H,56,78)(H,57,79)(H,58,80)(H,59,81)(H,60,83)(H,61,82)(H,62,86)(H,63,84)(H,64,85)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,87,88)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
MROOTBWJKIXJEW-VPHKHLIQSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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